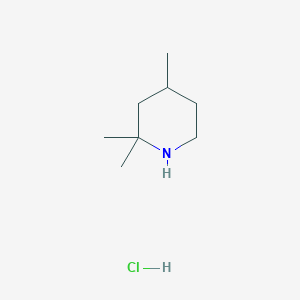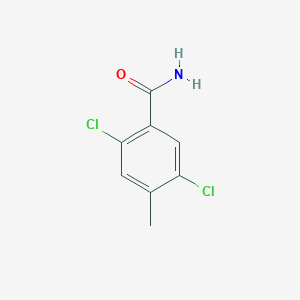
2,2,4-Trimethylpiperidine hydrochloride
Vue d'ensemble
Description
2,2,4-Trimethylpiperidine hydrochloride (TMPH) is a commonly used organic compound in scientific research and industry. It has a CAS Number of 2060043-37-8 and a molecular weight of 163.69 . The IUPAC name for this compound is 2,2,4-trimethylpiperidine hydrochloride .
Synthesis Analysis
Piperidines, including 2,2,4-Trimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 2,2,4-Trimethylpiperidine hydrochloride is1S/C8H17N.ClH/c1-7-4-5-9-8 (2,3)6-7;/h7,9H,4-6H2,1-3H3;1H . This indicates that the molecule is composed of a six-membered ring with one nitrogen atom and five carbon atoms. It is stored at room temperature . The physical form, molecular weight, and other properties are consistent across different sources .
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of trimethylpiperidine, such as 1,2,5-trimethylpiperidin-4-ols, has shown promising antimicrobial activity. Specifically, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride demonstrated a broad spectrum of antimicrobial action, effective against 16 different test microorganisms (Dyusebaeva et al., 2017).
Ganglionic Blocking Properties
Several methylpiperidines, including derivatives like 2,6-dimethylpiperidine and 1,2,6-trimethylpiperidine, have been studied for their ganglionic blocking properties. These compounds, particularly when possessing secondary structures like 2,2,6,6-tetramethylpiperidine, exhibit potent ganglionic blocking effects, which are long-lasting in the case of secondary and tertiary amines (Vidal-Beretervide et al., 1966).
Synthesis Applications
In the field of chemical synthesis, 2,2,4-Trimethylpiperidine hydrochloride derivatives have been utilized in various synthesis processes. For example, in the large-scale synthesis of 4-Methylenepiperidine hydrochloride, a key intermediate in the production of the antifungal drug efinaconazole, this compound demonstrated high yield and purity, showcasing its industrial applicability (Chen et al., 2019).
Spectroscopic Analysis
Compounds like 2,2,4-Trimethylpiperidine hydrochloride have been subject to spectroscopic analysis to understand their stereochemistry. For instance, carbon-13 magnetic resonance spectroscopy has been used to analyze diastereoisomers of trimethylpiperidine derivatives, aiding in the determination of their molecular structures (Jones et al., 1973).
Applications in Ionic Liquids
Derivatives of trimethylpiperidine, such as 2,2,6,6-tetramethylpiperidine-1-yloxyl, have been synthesized for investigating properties of ionic liquids. These derivatives act as spin probes, providing insights into the molecular domain of ionic liquids, illustrating the versatility of trimethylpiperidine compounds in physical chemistry (Strehmel et al., 2008).
Safety And Hazards
The safety information for 2,2,4-Trimethylpiperidine hydrochloride indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,2,4-trimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCTFHRCMZNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)






![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

